molecular formula C15H11BrN2O4 B14577722 4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate CAS No. 61126-40-7

4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate

Cat. No.: B14577722
CAS No.: 61126-40-7
M. Wt: 363.16 g/mol
InChI Key: OEKXEVHHZHYASJ-UHFFFAOYSA-N
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Description

4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a nitroethenyl group attached to a phenyl ring, which is further connected to a bromophenyl carbamate group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate typically involves a multi-step process. One common method starts with the nitration of ethylene to form 2-nitroethene. This intermediate is then reacted with phenyl isocyanate to form 4-(2-nitroethenyl)phenyl isocyanate. Finally, the isocyanate is reacted with 4-bromophenol to yield the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted carbamates.

Scientific Research Applications

4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage microbial cells. The bromophenyl carbamate moiety may interact with enzymes or receptors, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl (4-bromophenyl)carbamate
  • 4-(2-Nitroethenyl)phenyl (4-chlorophenyl)carbamate
  • 4-(2-Nitroethenyl)phenyl (4-fluorophenyl)carbamate

Uniqueness

4-(2-Nitroethenyl)phenyl (4-bromophenyl)carbamate is unique due to the presence of both a nitroethenyl group and a bromophenyl carbamate group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom enhances its reactivity in substitution reactions, while the nitroethenyl group contributes to its redox properties.

Properties

CAS No.

61126-40-7

Molecular Formula

C15H11BrN2O4

Molecular Weight

363.16 g/mol

IUPAC Name

[4-(2-nitroethenyl)phenyl] N-(4-bromophenyl)carbamate

InChI

InChI=1S/C15H11BrN2O4/c16-12-3-5-13(6-4-12)17-15(19)22-14-7-1-11(2-8-14)9-10-18(20)21/h1-10H,(H,17,19)

InChI Key

OEKXEVHHZHYASJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])OC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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